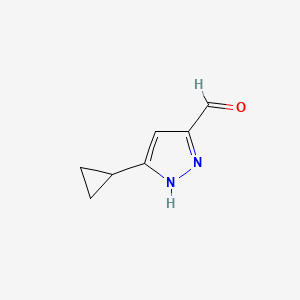

3-cyclopropyl-1H-pyrazole-5-carbaldehyde

Description

Contextualizing Pyrazole (B372694) Chemistry and its Significance in Heterocyclic Systems

Pyrazoles are a class of five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. ijraset.comwisdomlib.orgglobalresearchonline.net This arrangement of atoms confers aromatic properties to the ring system, contributing to its stability. ijraset.comresearchgate.net The study of pyrazole and its derivatives has been a cornerstone in the history of heterocyclic chemistry, largely due to their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.net

The pyrazole nucleus is considered a "biologically privileged" scaffold, meaning it is a common structural feature in a variety of pharmacologically active agents. mdpi.comsemanticscholar.org Pyrazole derivatives have demonstrated a wide range of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comglobalresearchonline.netresearchgate.net This wide-ranging bioactivity has made the pyrazole core an attractive target for medicinal chemists and pharmaceutical researchers in the development of new therapeutic agents. globalresearchonline.netmdpi.comsemanticscholar.org Consequently, the synthesis and functionalization of pyrazole-containing molecules remain an active and blossoming field of chemical research. globalresearchonline.net

Strategic Importance of 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde as a Versatile Organic Building Block

The strategic value of this compound in organic synthesis stems from the unique combination of its three constituent parts: the pyrazole core, the cyclopropyl (B3062369) group, and the carbaldehyde functional group. Such compounds are often referred to as building blocks, which are relatively simple molecules used in the construction of more complex ones. 1clickchemistry.com

The cyclopropyl group is a three-membered carbocyclic ring known for its high degree of ring strain. nih.gov This inherent strain endows it with unique chemical reactivity, making cyclopropane (B1198618) derivatives valuable intermediates in organic synthesis. nih.govresearchgate.net The pyrazole ring, as previously discussed, provides a stable, aromatic core that can be further functionalized and is known to be a key pharmacophore in many bioactive compounds. hilarispublisher.com

The carbaldehyde group (also known as a formyl group) is a highly versatile functional group in organic chemistry. It can readily undergo a wide variety of chemical transformations, such as oxidation, reduction, and numerous carbon-carbon bond-forming reactions. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. umich.eduresearchgate.net The presence of this aldehyde functionality on the pyrazole scaffold allows for the straightforward extension of the molecular framework, enabling the synthesis of a diverse library of more complex pyrazole derivatives. dntb.gov.ua For instance, pyrazole carbaldehydes are used as precursors in the synthesis of compounds with potential therapeutic value. dntb.gov.ua

Scope and Research Objectives Pertaining to this compound

The primary objective of this article is to provide a focused overview of the chemical nature and synthetic utility of this compound. The scope is centered on its role as a building block within the broader context of heterocyclic and pyrazole chemistry. This review will detail the known properties of the compound and contextualize its importance based on the established significance of its core structural motifs. The discussion will remain strictly within the domain of chemical research and synthesis, highlighting the compound's potential as an intermediate for creating more elaborate molecules.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 1284220-47-8 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFFEKPDYIAVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284220-47-8 | |

| Record name | 5-cyclopropyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropyl 1h Pyrazole 5 Carbaldehyde

Retrosynthetic Analysis of the 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde Scaffold

Retrosynthetic analysis, a technique for planning organic syntheses, allows for the deconstruction of the target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections can be envisioned, corresponding to the main synthetic strategies.

Pathway A: De Novo Ring Construction

This approach involves disconnecting the pyrazole (B372694) ring itself. The most common disconnection for pyrazoles is based on the Knorr pyrazole synthesis, which breaks the two C-N bonds and the C4-C5 bond, leading back to a 1,3-dicarbonyl compound and a hydrazine (B178648). For the target molecule, this pathway suggests an unsymmetrical 1,3-dicarbonyl precursor bearing a cyclopropyl (B3062369) group and a latent carbaldehyde function, which would react with hydrazine.

Disconnection 1 (C-N bonds): Breaking the pyrazole ring reveals a hydrazine and a 1,3-dicarbonyl synthon. The key precursor would be a dicarbonyl compound such as 1-cyclopropyl-3-(protected aldehyde)-1,3-dione or a related β-ketoester.

Pathway B: Late-Stage Functionalization

This strategy involves disconnecting the substituents from an intact pyrazole core. This implies the existence of a pyrazole ring that is subsequently functionalized at the C-3 and C-5 positions.

Disconnection 2 (C3-Cyclopropyl bond): This disconnection suggests a pyrazole ring with a suitable leaving group (e.g., a halogen) at the C-3 position, which can be coupled with a cyclopropyl organometallic reagent.

Disconnection 3 (C5-Carbaldehyde bond): This disconnection points towards the formylation of a 3-cyclopropyl-1H-pyrazole precursor. This requires a regioselective method to introduce the aldehyde group at the C-5 position.

These two distinct retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

De Novo Synthesis Approaches to the Pyrazole Core with Cyclopropyl and Carbaldehyde Functionality

Building the pyrazole ring from acyclic precursors is a direct and widely used method for preparing substituted pyrazoles. This approach incorporates the required cyclopropyl and carbaldehyde (or a precursor) moieties into the starting materials before the ring-forming reaction.

The most classical and prevalent method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. organic-chemistry.orgwikipedia.org In the context of this compound, the key starting material would be a cyclopropyl-containing 1,3-dicarbonyl compound.

A plausible precursor is a compound like 4-cyclopropyl-2,4-dioxobutanal or its more stable equivalent, such as ethyl 4-cyclopropyl-4-oxo-2-(oxomethylene)butanoate. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. libretexts.org

| Precursor Type | Reagent | Key Transformation | Reference |

| 1,3-Diketone | Hydrazine | Cyclocondensation | wikipedia.org |

| β-Ketoester | Hydrazine | Cyclocondensation | organic-chemistry.org |

| β-Enaminone | Hydrazine | Cyclocondensation | guidechem.com |

| Acetylenic Ketone | Hydrazine | Cyclocondensation | mdpi.com |

Alternative methods for pyrazole ring formation include 1,3-dipolar cycloaddition reactions between a diazo compound and an alkyne. wikipedia.orgaudreyli.com This could theoretically involve the reaction of cyclopropyl diazomethane with an appropriately substituted alkyne bearing a formyl group precursor.

When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, two different regioisomeric pyrazoles can potentially form. guidechem.comresearchgate.net The regiochemical outcome is a critical consideration in the synthesis of this compound.

The selectivity of the initial nucleophilic attack by a hydrazine nitrogen atom on one of the two non-equivalent carbonyl groups determines the final substitution pattern. Several factors influence this regioselectivity:

Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by hydrazine.

Electronic Effects: A more electrophilic carbonyl carbon will react preferentially. For instance, in a β-ketoester, the ketone carbonyl is typically more reactive than the ester carbonyl. libretexts.org

Reaction Conditions: The pH of the reaction medium can significantly influence the regioselectivity. researchgate.net Acidic conditions can protonate a carbonyl group, increasing its electrophilicity, while basic conditions can alter the nucleophilicity of the hydrazine.

Solvent Effects: The use of different solvents, such as fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), has been shown to dramatically increase the regioselectivity in some pyrazole formations. organic-chemistry.org

To ensure the formation of the desired 3-cyclopropyl isomer over the 5-cyclopropyl isomer, the reaction conditions must be carefully optimized to favor the initial condensation at the appropriate carbonyl group of the dicarbonyl precursor.

Functionalization Strategies for Introducing the Cyclopropyl and Carbaldehyde Moieties

An alternative to de novo synthesis is the stepwise introduction of the required functional groups onto a pre-formed pyrazole ring. This approach relies on the selective functionalization of the C-3 and C-5 positions.

Introducing a cyclopropyl group onto the C-3 position of a pyrazole ring can be achieved using modern cross-coupling methodologies. This typically requires a pyrazole precursor functionalized with a leaving group, such as a halogen (e.g., bromine or iodine), at the target position. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. A 3-halo-1H-pyrazole can be coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a base to yield the 3-cyclopropyl-1H-pyrazole. wikipedia.orgresearchgate.net The use of cyclopropylboronic acid in Suzuki reactions with various aryl and heteroaryl halides is well-documented and tolerant of many functional groups. nih.govmdpi.com

Negishi Coupling: The Negishi coupling provides another effective route, involving the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. libretexts.orgguidechem.com A 3-halopyrazole could be coupled with a cyclopropylzinc halide (e.g., cyclopropylzinc bromide) to install the cyclopropyl moiety. nih.gov This method is noted for its high functional group tolerance and the ability to couple sp2 carbons with sp3-hybridized organozinc reagents. rsc.org

| Coupling Reaction | Pyrazole Substrate | Cyclopropyl Reagent | Catalyst System |

| Suzuki-Miyaura | 3-Bromo-1H-pyrazole | Cyclopropylboronic acid | Pd catalyst (e.g., Pd(OAc)2) + Base |

| Negishi | 3-Bromo-1H-pyrazole | Cyclopropylzinc bromide | Pd or Ni catalyst (e.g., Pd(PPh3)4) |

Direct C-H cyclopropylation is a less common but emerging field, which could potentially offer a more atom-economical route, though it often faces challenges with regioselectivity.

Electrophilic substitution on the pyrazole ring, such as the Vilsmeier-Haack formylation, typically occurs at the C-4 position due to the electronic nature of the ring. rsc.org To achieve the desired C-5 substitution for this compound, an alternative strategy is required.

Directed Ortho-Metalation (DoM): A powerful method for achieving regioselective functionalization is through metalation, specifically lithiation. The proton at the C-5 position of an N-substituted pyrazole is generally the most acidic ring proton. The synthesis can proceed via the following sequence:

N-Protection: The pyrazole nitrogen is first protected with a suitable group, such as a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, to prevent N-lithiation and direct the metalation. nih.gov

Lithiation: The N-protected pyrazole is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature. This selectively removes the proton at the C-5 position, generating a 5-lithiopyrazole intermediate. nih.gov

Formylation: The organolithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acid or fluoride treatment for a SEM group) to yield the final 1H-pyrazole-5-carbaldehyde. nih.gov

This directed metalation approach circumvents the inherent electronic preference for C-4 electrophilic attack and provides a reliable route to C-5 functionalized pyrazoles.

Protective Group Strategies in the Synthesis of this compound

N-Protection of the Pyrazole Ring

The pyrazole ring contains two adjacent nitrogen atoms, one of which is protonated in the 1H-tautomer. This N-H proton is acidic and can interfere with reactions involving strong bases or organometallic reagents, which are often used for C-C bond formation or functionalization of the pyrazole ring. Therefore, protecting the pyrazole nitrogen is a common and often necessary step.

One of the greenest and most efficient methods for N-protection of pyrazole involves the use of the tetrahydropyran-2-yl (THP) group. rsc.orgsci-hub.box This protection can be achieved quantitatively under solvent-free and catalyst-free conditions by reacting pyrazole with 3,4-dihydro-2H-pyran (DHP). rsc.orgsci-hub.box This approach is highly advantageous as it aligns with the principles of green chemistry by avoiding the use of hazardous solvents and catalysts. rsc.orgsci-hub.box The THP group is stable under conditions required for subsequent modifications of the pyrazole ring, such as lithiation and alkylation. rsc.orgsci-hub.box

The deprotection of the N-THP group can be accomplished through thermal isomerization, which is another green alternative to the conventional acid-catalyzed methods that require additional reagents and work-up steps. rsc.orgsci-hub.box

Other protecting groups for the pyrazole nitrogen include the tert-butyl group, which is considered an atom-economic protecting group as its removal generates isobutylene as a byproduct. orgsyn.org The SEM (2-(trimethylsilyl)ethoxymethyl) group has also been utilized, particularly in strategies involving sequential C-H arylation, where its ability to be transposed from one nitrogen to the other (a "SEM switch") enables regioselective functionalization at different positions of the pyrazole ring. nih.gov

Table 1: Comparison of N-Protecting Groups for Pyrazole Synthesis

| Protecting Group | Protection Method | Deprotection Conditions | Advantages |

|---|---|---|---|

| Tetrahydropyranyl (THP) | Reaction with DHP (solvent- and catalyst-free) rsc.orgsci-hub.box | Thermal isomerization or mild acid treatment rsc.orgsci-hub.box | Green, quantitative protection, inexpensive rsc.orgsci-hub.box |

| ***tert*-Butyl** | Reaction with tert-butylating agent | Aqueous acid orgsyn.org | Atom-economic, facile removal orgsyn.org |

| SEM | Reaction with SEM-Cl | Acidic conditions or fluoride source | Enables regioselective functionalization via transposition nih.gov |

Aldehyde Group Protection and Deprotection

The aldehyde functional group is highly reactive towards nucleophiles and can also be sensitive to oxidizing and reducing conditions. If the aldehyde group is introduced early in the synthetic sequence, it often needs to be protected to prevent it from reacting in subsequent steps.

The most common strategy for protecting aldehydes is their conversion into acetals. chemistrysteps.comlibretexts.org Acetals are formed by reacting the aldehyde with two equivalents of an alcohol, or more commonly, with a diol such as ethylene (B1197577) glycol, to form a cyclic acetal (a 1,3-dioxolane). chemistrysteps.com This reaction is typically catalyzed by an acid.

Acetals are excellent protecting groups because they are stable and unreactive in neutral to strongly basic environments, and they are inert towards nucleophiles, hydrides, and organometallic reagents. libretexts.orgjove.comyoutube.com This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected aldehyde. libretexts.org

Deprotection, the removal of the acetal to regenerate the aldehyde, is generally achieved by hydrolysis with aqueous acid. jove.commasterorganicchemistry.com The conditions for deprotection are typically mild, ensuring that other functional groups in the molecule remain intact. jove.com Various methods for the deprotection of acetals under neutral or mild conditions have also been developed, sometimes utilizing specific catalysts like indium(III) trifluoromethanesulfonate or sodium tetrakis(3,5-trifluoromethylphenyl)borate in water. organic-chemistry.orgorganic-chemistry.org

Table 2: Acetal Protection of the Aldehyde Group

| Step | Reagents & Conditions | Result | Key Features |

|---|---|---|---|

| Protection | Diol (e.g., ethylene glycol), acid catalyst | Forms a cyclic acetal | Protects aldehyde from nucleophiles and bases libretexts.orgjove.com |

| Deprotection | Aqueous acid (e.g., HCl, H₂SO₄) | Regenerates the aldehyde | Typically mild and high-yielding jove.commasterorganicchemistry.com |

Comparative Analysis of Synthetic Routes: Efficiency, Yields, and Green Chemistry Principles

The synthesis of pyrazole derivatives, including this compound, can be approached through various synthetic routes. A comparative analysis of these routes based on their efficiency, yields, and adherence to green chemistry principles is essential for selecting the most sustainable and practical method. The twelve principles of green chemistry provide a framework for this evaluation, focusing on aspects like waste prevention, atom economy, energy efficiency, and the use of safer chemicals and solvents. solubilityofthings.comsigmaaldrich.comacs.org

Classical Synthetic Routes often involve multiple steps, including the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by functional group manipulations. While effective, these methods can suffer from long reaction times, the use of hazardous solvents, and the generation of significant waste, resulting in a low process mass intensity.

Multicomponent Reactions (MCRs) represent a more efficient and greener alternative. MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials into the final structure. mdpi.comlongdom.org This leads to high atom economy and step economy, reducing waste and the need for purification of intermediates. acs.orglongdom.org For pyrazole synthesis, MCRs can provide rapid access to highly substituted pyrazoles in good to excellent yields, often using environmentally benign solvents like water. mdpi.comlongdom.orgthieme-connect.com

Microwave-Assisted Synthesis is another green technique that significantly enhances reaction efficiency. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comnih.govnih.govresearchgate.net Solvent-free, microwave-assisted synthesis is particularly attractive from a green chemistry perspective, as it eliminates the need for potentially hazardous solvents while providing rapid and efficient product formation. nih.govresearchgate.netnih.gov

The application of Green Solvents and Catalysts is a cornerstone of modern synthetic chemistry. epitomejournals.comnih.gov Water is an ideal green solvent for many pyrazole syntheses, offering advantages in terms of cost, safety, and environmental impact. thieme-connect.comnih.gov The use of recyclable, heterogeneous catalysts can also improve the sustainability of a synthetic route by simplifying product purification and reducing catalyst waste. nih.gov

Table 3: Comparative Analysis of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Efficiency & Yields | Green Chemistry Adherence |

|---|---|---|

| Classical Synthesis | Often multi-step, moderate to good yields, can have long reaction times. | Low atom economy, potential for hazardous solvents and significant waste generation. |

| Multicomponent Reactions (MCRs) | High efficiency (one-pot), generally good to excellent yields. mdpi.comlongdom.org | High atom and step economy, reduced waste, can be performed in green solvents. longdom.orgnih.gov |

| Microwave-Assisted Synthesis | Very rapid reactions (minutes), often high yields. mdpi.comnih.gov | High energy efficiency, enables solvent-free reactions, reduces by-product formation. nih.govresearchgate.net |

| Aqueous Methods | Yields are often comparable to or better than in organic solvents. | Utilizes a safe, non-toxic, and renewable solvent; simplifies workup. thieme-connect.comnih.gov |

Chemical Reactivity and Mechanistic Studies of 3 Cyclopropyl 1h Pyrazole 5 Carbaldehyde

Reactivity of the Pyrazole (B372694) Heterocycle in 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govmdpi.com Its aromaticity and the presence of both a pyrrole-type (N1) and a pyridine-type (N2) nitrogen atom confer a rich and diverse chemical reactivity. nih.govnih.gov The substitution pattern of this compound, with an electron-donating cyclopropyl (B3062369) group and an electron-withdrawing carbaldehyde group, significantly influences the reactivity of the heterocyclic core.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). In substituted pyrazoles, the position of electrophilic attack is highly regioselective. The C4 position is the most electron-rich and nucleophilic site, and therefore the preferred location for electrophilic substitution. encyclopedia.pubresearchgate.net

In this compound, the substituents at C3 and C5 both direct incoming electrophiles to the C4 position. The C3-cyclopropyl group is weakly activating and directs ortho/para, which corresponds to the C4 position. The C5-carbaldehyde group is deactivating and a meta-director; its meta position is also C4. Consequently, electrophilic substitution is expected to occur exclusively at the C4 position.

Common electrophilic aromatic substitution reactions and the expected products are summarized in the table below.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Cyclopropyl-4-nitro-1H-pyrazole-5-carbaldehyde |

| Halogenation | Br₂ / FeBr₃ or NBS | 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 3-Cyclopropyl-5-formyl-1H-pyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde |

Nucleophilic Attack on the Pyrazole Nitrogen Atoms

The pyrazole ring possesses two nitrogen atoms with different characteristics. The N1 atom is pyrrole-like and can be deprotonated to form a pyrazolate anion, which is a strong nucleophile. The N2 atom is pyridine-like, basic, and can act as a nucleophile in reactions with electrophiles. nih.govnih.gov

Alkylation and acylation reactions typically occur at the nitrogen atoms. For an N-unsubstituted pyrazole like this compound, reaction with an electrophile can lead to two possible regioisomers, with substitution at N1 or N2. The regioselectivity of these reactions is often governed by a combination of steric hindrance and reaction conditions. nih.gov Deprotonation with a strong base first generates the pyrazolate anion, which then reacts with an electrophile. The presence of the C5-carbaldehyde group may sterically hinder attack at the N1 position, potentially favoring substitution at the N2 position, although a mixture of products is common.

| Reaction Type | Reagents | Potential Products (Regioisomers) |

| N-Alkylation | R-X, Base (e.g., NaH) | 1-Alkyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde and 1-Alkyl-5-cyclopropyl-1H-pyrazole-3-carbaldehyde |

| N-Acylation | RCOCl, Base (e.g., Pyridine) | 1-Acyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde and 1-Acyl-5-cyclopropyl-1H-pyrazole-3-carbaldehyde |

Protonation and Tautomerism of the 1H-Pyrazole Moiety

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the single proton on the nitrogen atom can reside on either of the two nitrogen atoms. clockss.orgresearchgate.net This results in an equilibrium between two tautomeric forms. For the title compound, the equilibrium exists between this compound and 5-cyclopropyl-1H-pyrazole-3-carbaldehyde.

The position of this equilibrium is influenced by the electronic nature of the substituents at positions 3 and 5, as well as the solvent. nih.govfu-berlin.de Studies on similarly disubstituted pyrazoles suggest that electron-withdrawing groups, such as the carbaldehyde group, tend to favor the tautomeric form where they are located at the C5 position. nih.gov Therefore, it is predicted that this compound is the major tautomer in the equilibrium mixture.

Protonation of the pyrazole ring occurs at the most basic site, which is the sp²-hybridized, pyridine-like nitrogen (N2). nih.govresearchgate.net This generates a pyrazolium cation, which alters the electronic properties and reactivity of the ring, making it less susceptible to electrophilic attack.

Reactivity of the Carbaldehyde Functional Group in this compound

The carbaldehyde group is a versatile functional group characterized by an electrophilic carbonyl carbon. It readily undergoes nucleophilic addition and oxidation reactions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Examples include condensation reactions with active methylene (B1212753) compounds, formation of imines, and reactions with organometallic reagents. ekb.egekb.eg

| Reaction Type | Nucleophile/Reagents | Product Class | Example Product Structure |

| Knoevenagel Condensation | Malononitrile, base | Dicyanovinyl pyrazole | 2-( (3-Cyclopropyl-1H-pyrazol-5-yl)methylene)malononitrile |

| Wittig Reaction | Phosphonium (B103445) ylide (Ph₃P=CHR) | Alkene | 3-Cyclopropyl-5-vinyl-1H-pyrazole |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol | (3-Cyclopropyl-1H-pyrazol-5-yl)(R)methanol |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | N-((3-Cyclopropyl-1H-pyrazol-5-yl)methylene)-R-amine |

| Reductive Amination | NH₃, H₂, Ni or NaBH₃CN | Primary Amine | (3-Cyclopropyl-1H-pyrazol-5-yl)methanamine |

Oxidation Reactions of the Aldehyde

The aldehyde group is readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. This is a common transformation that increases the oxidation state of the carbonyl carbon. Additionally, specialized oxidative reactions like oxidative amidation can convert the aldehyde directly into an amide. google.com

| Reaction Type | Oxidizing Agent/Reagents | Product |

| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid |

| Tollens' Reaction | Ag₂O, NH₄OH | 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid |

| Oxidative Amidation | Amine (R₂NH), Oxidant (e.g., NaOCl), Catalyst (e.g., FeSO₄) | N,N-Disubstituted-3-cyclopropyl-1H-pyrazole-5-carboxamide google.com |

Reduction Reactions of the Aldehyde

The aldehyde functional group in this compound is readily susceptible to reduction to its corresponding primary alcohol, (3-cyclopropyl-1H-pyrazol-5-yl)methanol. This transformation can be efficiently achieved using common reducing agents.

For instance, treatment of pyrazole aldehydes with sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol (B145695) effectively reduces the aldehyde to the primary alcohol. Similarly, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) is a powerful reagent for this reduction. While both reagents are effective, LiAlH₄ is a much stronger reducing agent and less selective than NaBH₄.

The general mechanism for these hydride reductions involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent or an acidic workup, yields the final primary alcohol product.

Table 1: Reduction of Pyrazole Aldehydes

| Reducing Agent | Solvent | Product | General Observations |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Primary Alcohol | Milder, more selective, safer to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Primary Alcohol | Stronger, less selective, reacts violently with water. |

Condensation Reactions Involving the Aldehyde

The aldehyde group of this compound readily participates in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds and a diverse array of functionalized pyrazole derivatives. Two notable examples are the Knoevenagel and Wittig reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or ethyl cyanoacetate. The reaction is typically catalyzed by a weak base, like piperidine or an amine. The product of this reaction is an α,β-unsaturated compound. The mechanism proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product.

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. In this reaction, this compound is treated with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically lead to (Z)-alkenes.

Table 2: Condensation Reactions of Pyrazole Aldehydes

| Reaction | Reagent | Product Type | General Mechanism |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Compound | Nucleophilic addition of a carbanion followed by dehydration. |

| Wittig Reaction | Phosphorus Ylide (Wittig Reagent) | Alkene | [2+2] cycloaddition to form an oxaphosphetane, followed by fragmentation. |

Influence of the Cyclopropyl Group on the Reactivity of this compound

The presence of the cyclopropyl group at the 3-position of the pyrazole ring significantly influences the reactivity of the aldehyde at the 5-position through a combination of electronic and steric effects.

Electronic Effects of the Cyclopropyl Moiety

The cyclopropyl group is known to exhibit electronic properties that are somewhat analogous to a carbon-carbon double bond. It can donate electron density to an adjacent π-system through a phenomenon known as "cyclopropyl conjugation." This electron-donating character can influence the reactivity of the pyrazole ring and its substituents. In the case of this compound, the electron-donating nature of the cyclopropyl group can increase the electron density of the pyrazole ring. This, in turn, can slightly decrease the electrophilicity of the carbonyl carbon of the aldehyde group, potentially affecting the rates of nucleophilic attack in reactions such as reduction and condensation.

Steric Effects of the Cyclopropyl Moiety

The cyclopropyl group, while relatively small, does exert a steric influence on the adjacent positions of the pyrazole ring. This steric hindrance can affect the approach of bulky reagents to the aldehyde functional group. For instance, in reactions involving large nucleophiles or catalysts, the steric bulk of the cyclopropyl group might hinder the reaction rate compared to an analogous pyrazole with a smaller substituent at the 3-position. This effect is particularly relevant in the transition states of reactions where significant steric crowding is present.

Investigating Reaction Mechanisms and Intermediates in Transformations of this compound

Detailed mechanistic studies of the reactions involving this compound are crucial for understanding and optimizing synthetic routes. While specific mechanistic investigations on this exact compound are not extensively reported, the general mechanisms for the reduction and condensation of aldehydes provide a solid framework for understanding its transformations.

For instance, in the Knoevenagel condensation , the initial step is the base-catalyzed formation of a resonance-stabilized carbanion from the active methylene compound. This carbanion then adds to the carbonyl group of the pyrazole aldehyde to form a tetrahedral intermediate. Proton transfer and subsequent elimination of a water molecule lead to the final product. The rate-determining step can vary depending on the specific reactants and conditions but is often the initial carbon-carbon bond formation or the final dehydration step.

In the Wittig reaction , the formation of the oxaphosphetane intermediate is a key step. The mechanism of its formation and subsequent decomposition has been the subject of considerable study. For non-stabilized ylides, the reaction is believed to proceed through a concerted [2+2] cycloaddition, leading to a cis-substituted oxaphosphetane which then decomposes to the (Z)-alkene. For stabilized ylides, a stepwise mechanism involving a betaine intermediate is often proposed, which can equilibrate to the more stable trans-betaine, ultimately leading to the (E)-alkene. The influence of the 3-cyclopropyl-1H-pyrazol-5-yl group on the stability of these intermediates and transition states would be a subject of interest for more detailed mechanistic investigations.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would provide a more in-depth understanding of the reaction mechanisms and the role of the cyclopropyl group in modulating the reactivity of this compound.

Derivatization and Structural Modification Strategies for 3 Cyclopropyl 1h Pyrazole 5 Carbaldehyde

N-Functionalization of the Pyrazole (B372694) Ring in 3-Cyclopropyl-1H-pyrazole-5-carbaldehyde

The presence of a secondary amine (N-H) within the pyrazole ring offers a key handle for N-functionalization. These modifications are crucial for altering the molecule's steric and electronic properties, which can influence its solubility, stability, and biological interactions. The N-alkylation and N-arylation of pyrazoles are well-established transformations, although regioselectivity can be a critical consideration, as substitution can potentially occur at either the N-1 or N-2 position. beilstein-journals.org However, for 3,5-disubstituted pyrazoles, N-1 is the typical site of functionalization.

N-alkylation of pyrazole derivatives is commonly achieved by treating the pyrazole with an alkyl halide in the presence of a base. beilstein-journals.orggoogle.com The base deprotonates the pyrazole ring nitrogen, forming a pyrazolate anion, which then acts as a nucleophile to displace the halide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.org

N-arylation introduces an aromatic or heteroaromatic ring at the N-1 position. Classical methods like the Ullmann condensation have been widely used, typically involving the reaction of a pyrazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. mdpi.com More modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer milder conditions and broader substrate scope for coupling aryl halides or triflates with the pyrazole nitrogen. organic-chemistry.orgmdpi.com

Table 1: Representative N-1 Functionalization Reactions

| Reaction Type | Reagent Example | Base/Catalyst | Expected Product |

|---|---|---|---|

| Alkylation | Benzyl bromide | NaH | 1-Benzyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde |

| Alkylation | Ethyl iodide | K₂CO₃ | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde |

| Arylation | Iodobenzene | CuI / Base | 3-Cyclopropyl-1-phenyl-1H-pyrazole-5-carbaldehyde |

| Arylation | 4-Bromotoluene | Pd Catalyst / Ligand | 3-Cyclopropyl-1-(p-tolyl)-1H-pyrazole-5-carbaldehyde |

Acylation at the N-1 position introduces a carbonyl group, forming an N-acylpyrazole. This is typically accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine (B92270) or triethylamine (B128534) are often used as bases to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. N-acylpyrazoles are valuable synthetic intermediates and have been synthesized using eco-friendly methods, including mechanochemical synthesis in a ball mill. rsc.org These derivatives can exhibit unique electronic properties and conformational constraints compared to their N-alkylated counterparts.

Further Functionalization of the Carbaldehyde Group

The aldehyde functional group at the C-5 position is a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are fundamental for extending the carbon skeleton and introducing diverse functional groups.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods for converting aldehydes into alkenes. wikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with the aldehyde, forming an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome (E/Z selectivity) often depends on the stability of the ylide used. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org This reaction typically offers significant advantages, including the production of predominantly E-alkenes and a water-soluble phosphate (B84403) byproduct that is easily removed during workup. wikipedia.orgorganic-chemistry.org The HWE reaction is highly reliable for the stereocontrolled synthesis of ethylenic bonds. researchgate.net

Table 2: Olefination Reactions of the Carbaldehyde Group

| Reaction Name | Reagent Type | Reagent Example | Expected Product |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Methyltriphenylphosphonium bromide / Base | 3-Cyclopropyl-5-vinyl-1H-pyrazole |

| Wittig Reaction | Stabilized Ylide | (Triphenylphosphoranylidene)acetonitrile | 3-(3-Cyclopropyl-1H-pyrazol-5-yl)acrylonitrile |

| HWE Reaction | Phosphonate Ester | Triethyl phosphonoacetate / Base | Ethyl 3-(3-cyclopropyl-1H-pyrazol-5-yl)acrylate |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration to yield a new C=C bond. researchgate.net This reaction is highly effective for pyrazole aldehydes. For instance, the condensation with malononitrile, often catalyzed by a mild base like ammonium (B1175870) carbonate in an aqueous medium, provides an efficient route to 2-(3-cyclopropyl-1H-pyrazol-5-ylmethylene)malononitrile. researchgate.net This method is valued for its operational simplicity and adherence to green chemistry principles. researchgate.net

The carbaldehyde group readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form carbon-nitrogen double bonds. libretexts.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under dehydrating conditions or with acid catalysis yields imines. masterorganicchemistry.comorganic-chemistry.orgrdd.edu.iq This reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.orgresearchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. Pyrazole oximes are a well-documented class of compounds, synthesized by treating the corresponding pyrazole carbaldehyde with hydroxylamine hydrochloride, often in the presence of a base. mdpi.comnih.gov

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. derpharmachemica.com The synthesis of hydrazone-containing pyrazoles is a common strategy for creating new molecular entities. derpharmachemica.comdoi.org

These C=N bond-forming reactions are typically robust, high-yielding, and crucial for generating derivatives with altered electronic properties and potential for further cyclization or coordination chemistry.

Table 3: C=N Bond Formation from the Carbaldehyde Group

| Product Type | Reagent | General Conditions | Expected Product Structure |

|---|---|---|---|

| Imine | Aniline | Acid catalyst, reflux | N-(3-Cyclopropyl-1H-pyrazol-5-ylmethylene)aniline |

| Oxime | Hydroxylamine HCl | Base (e.g., NaOAc) | This compound oxime |

| Hydrazone | Hydrazine hydrate (B1144303) | Reflux in ethanol (B145695) | this compound hydrazone |

Side-Chain Modifications at the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while generally stable, can undergo specific modifications, primarily through ring-opening reactions. These reactions are typically driven by the release of ring strain and can be initiated under various conditions, such as with strong acids or through metal-catalyzed processes. However, it is important to note that the direct functionalization of the cyclopropyl ring in this compound is not extensively reported in the literature, and the following strategies are based on the known reactivity of cyclopropyl-substituted heterocyclic and aromatic systems.

One potential avenue for modification is acid-catalyzed ring-opening. In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of this ring-opening is influenced by the electronic nature of the substituents on the ring and the pyrazole core. For instance, cleavage of the distal C-C bond of the cyclopropyl group can occur, leading to the formation of a propenyl- or allyl-substituted pyrazole.

Another approach involves transition metal-catalyzed reactions. For example, rhodium or palladium catalysts can facilitate the insertion into a C-C bond of the cyclopropyl ring, leading to the formation of larger ring systems or providing a site for cross-coupling reactions. These methods, while powerful, would require careful optimization to avoid competing reactions at the pyrazole N-H or the aldehyde.

Furthermore, radical-mediated reactions could potentially be employed to introduce functionality to the cyclopropyl ring. The use of radical initiators in the presence of suitable trapping agents could lead to the formation of substituted cyclopropyl derivatives. The stability of the pyrazole ring under these conditions would be a critical factor to consider.

Given the limited direct literature, the exploration of these side-chain modifications on this compound represents a promising area for future research, with the potential to unlock novel chemical space.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The aldehyde functionality of this compound makes it an ideal candidate for a variety of well-established MCRs, allowing for the rapid generation of diverse molecular scaffolds. While specific examples utilizing this particular aldehyde are not prevalent in the literature, its participation in classic MCRs can be reasonably extrapolated.

One of the most prominent MCRs for aldehydes is the Biginelli reaction . wikipedia.org This is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce dihydropyrimidinones or dihydropyrimidinethiones. wikipedia.org The incorporation of this compound into a Biginelli reaction would be expected to yield dihydropyrimidinones bearing the 3-cyclopropyl-1H-pyrazol-5-yl substituent at the 4-position of the heterocyclic ring.

Another important MCR is the Hantzsch dihydropyridine (B1217469) synthesis . wikipedia.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium acetate. wikipedia.orgchemtube3d.com The resulting 1,4-dihydropyridines can be subsequently oxidized to the corresponding pyridine derivatives. organic-chemistry.org Utilizing this compound in a Hantzsch synthesis would provide a straightforward route to pyridines functionalized with the cyclopropyl-pyrazole moiety, which are of interest in various fields. sigmaaldrich.com

The Ugi and Passerini reactions are isocyanide-based MCRs that are powerful tools for the synthesis of peptide-like structures. The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.govorganic-chemistry.org The Ugi reaction is a four-component reaction involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.gov The participation of this compound in these reactions would lead to the formation of complex, acyclic structures with multiple points of diversity.

The following table illustrates the potential products from these MCRs with this compound as the aldehyde component.

| Multi-Component Reaction | Other Reactants | Potential Product Structure |

| Biginelli Reaction | Ethyl acetoacetate, Urea | 4-(3-cyclopropyl-1H-pyrazol-5-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| Hantzsch Synthesis | 2 eq. Ethyl acetoacetate, Ammonia | Diethyl 4-(3-cyclopropyl-1H-pyrazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Passerini Reaction | Acetic acid, tert-Butyl isocyanide | 1-((tert-butylamino)carbonyl)-1-(3-cyclopropyl-1H-pyrazol-5-yl)methyl acetate |

| Ugi Reaction | Benzylamine, Acetic acid, tert-Butyl isocyanide | N-benzyl-2-(3-cyclopropyl-1H-pyrazol-5-yl)-N-(tert-butylcarbamoyl)acetamide |

These examples highlight the immense potential of this compound as a building block in MCR-based diversity-oriented synthesis, enabling the rapid construction of complex molecules with potential applications in drug discovery and materials science.

Advanced Spectroscopic and Structural Elucidation of 3 Cyclopropyl 1h Pyrazole 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. For 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, a comprehensive analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for complete structural assignment.

The ¹H-NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) are influenced by the electronic effects of the pyrazole (B372694) ring, the aldehyde group, and the cyclopropyl (B3062369) moiety.

The spectrum would feature a highly deshielded singlet in the range of δ 9.8-10.0 ppm, characteristic of the aldehyde proton (-CHO). A singlet corresponding to the C4-H of the pyrazole ring is expected to appear in the aromatic region, typically around δ 6.7-7.0 ppm. The cyclopropyl group presents a more complex system. The single methine proton (CH) attached to the pyrazole C3 would appear as a multiplet around δ 2.1-2.3 ppm. The two pairs of diastereotopic methylene (B1212753) protons (-CH₂-) of the cyclopropyl ring would resonate at higher fields, typically between δ 0.9-1.2 ppm, also as complex multiplets due to geminal and vicinal coupling. The broad signal for the N-H proton of the pyrazole ring can vary in its chemical shift and is often observed over a wide range, or it may exchange with deuterated solvents, leading to its disappearance.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO (Aldehyde) | 9.8 - 10.0 | Singlet (s) | N/A |

| C4-H (Pyrazole) | 6.7 - 7.0 | Singlet (s) | N/A |

| CH (Cyclopropyl) | 2.1 - 2.3 | Multiplet (m) | - |

| -CH₂- (Cyclopropyl) | 0.9 - 1.2 | Multiplet (m) | - |

| N-H (Pyrazole) | Variable (Broad) | Broad Singlet (br s) | N/A |

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated.

The most downfield signal, typically in the range of δ 185-190 ppm, corresponds to the carbonyl carbon of the aldehyde group. The three carbons of the pyrazole ring (C3, C4, and C5) would resonate in the aromatic/heteroaromatic region. The C5 carbon, being attached to the electron-withdrawing aldehyde group, is expected around δ 140-145 ppm. The C3 carbon, substituted with the cyclopropyl group, would appear near δ 150-155 ppm. The C4 carbon is expected to be the most shielded of the ring carbons, with a chemical shift around δ 110-115 ppm. mdpi.comresearchgate.net The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, with the methine carbon (CH) appearing around δ 10-15 ppm and the methylene carbons (-CH₂) resonating at approximately δ 5-10 ppm.

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 190 |

| C3 (Pyrazole) | 150 - 155 |

| C5 (Pyrazole) | 140 - 145 |

| C4 (Pyrazole) | 110 - 115 |

| CH (Cyclopropyl) | 10 - 15 |

| -CH₂- (Cyclopropyl) | 5 - 10 |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. omicsonline.org

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show correlations between the cyclopropyl methine proton and the adjacent methylene protons, confirming the integrity of the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). HSQC would be used to definitively link the proton signals to their corresponding carbon signals, for example, connecting the pyrazole C4-H signal to the C4 carbon signal and the aldehyde proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.net This technique pieces the molecular puzzle together. Key expected correlations include:

The aldehyde proton (CHO) showing a cross-peak to the pyrazole C5.

The pyrazole C4-H proton showing correlations to both C3 and C5.

The cyclopropyl methine proton showing a correlation to the pyrazole C3, confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a spatial correlation between the cyclopropyl methine proton and the pyrazole C4-H proton, providing further confirmation of the substituent's position and orientation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. nih.gov The molecular formula for this compound is C₇H₈N₂O. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 137.0715. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental composition, distinguishing it from other possible formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₉N₂O⁺ | 137.0715 |

| [M+Na]⁺ | C₇H₈N₂ONa⁺ | 159.0534 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺) which is then fragmented to produce daughter ions. Analyzing these fragments provides valuable structural information. The fragmentation of pyrazoles is well-documented and often involves characteristic losses. researchgate.net

The fragmentation pathway for this compound would likely involve several key steps:

Loss of Formyl Radical: A common fragmentation for aldehydes is the α-cleavage leading to the loss of the formyl radical (•CHO, 29 Da), resulting in a stable pyrazolyl cation at m/z 107. libretexts.org

Loss of Hydrogen Radical: Loss of a hydrogen radical (H•, 1 Da) from the aldehyde group can also occur, yielding an [M-1]⁺ ion at m/z 135.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic pathway for pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N₂, 28 Da) from the fragment ions. researchgate.net For instance, the m/z 107 ion could lose N₂ to produce a fragment at m/z 79.

Cyclopropyl Ring Fragmentation: The cyclopropyl group can undergo fragmentation, commonly through the loss of ethylene (B1197577) (C₂H₄, 28 Da).

By analyzing the specific masses of the daughter ions produced in the MS/MS spectrum, a detailed picture of the molecule's structure can be reconstructed, confirming the identity and arrangement of the functional groups.

Table 4: Predicted Key MS/MS Fragments for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 136 | 135 | H• |

| 136 | 107 | •CHO |

| 107 | 79 | N₂ |

| 107 | 80 | HCN |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. For this compound, the IR spectrum is expected to display distinct absorption bands corresponding to its primary structural components: the pyrazole ring, the aldehyde group, and the cyclopropyl substituent.

In related pyrazole derivatives, the N-H stretching vibration is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the carbaldehyde group is one of the most intense and characteristic bands in the spectrum, generally appearing in the 1680-1756 cm⁻¹ range. For instance, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibits its carbonyl absorption at 1680 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations, which typically appear as a pair of weak bands between 2700 and 2900 cm⁻¹. Specifically, 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives show an aldehyde C-H stretch around 2790 cm⁻¹.

The pyrazole ring itself contributes to the spectrum with C=C and C=N stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region. The cyclopropyl group's C-H stretching vibrations are expected just above 3000 cm⁻¹, characteristic of strained ring systems, while its C-C ring deformations (ring breathing) appear at lower frequencies.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrazole N-H | Stretch | 3100 - 3500 | Medium-Broad |

| Cyclopropyl C-H | Stretch | ~3050 | Medium |

| Aromatic C-H | Stretch | ~3000 | Medium |

| Aldehyde C-H | Stretch | 2700 - 2900 | Weak |

| Aldehyde C=O | Stretch | 1680 - 1715 | Strong |

| Pyrazole C=N / C=C | Stretch | 1400 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of closely related pyrazole-carbaldehyde derivatives allows for a detailed prediction of its solid-state structure.

Studies on compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveal that the pyrazole ring is typically planar. nih.gov It is expected that the five-membered pyrazole ring of this compound would also adopt a planar or nearly planar conformation. The substituents—the cyclopropyl group at position 3 and the carbaldehyde group at position 5—would lie in or close to the plane of the pyrazole ring to minimize steric hindrance.

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| β (°) | 93.8458(14) |

| Volume (ų) | 1039.56(9) |

| Z | 4 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of techniques used to study chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a sample. While this compound itself is not chiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter in a substituent or by creating atropisomerism. For such chiral derivatives, CD and ORD spectroscopy would be invaluable for assigning the absolute configuration and studying their conformational properties in solution.

A literature search reveals that chiroptical methods have been successfully applied to other chiral pyrazole derivatives. For instance, the enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were separated, and their absolute configurations were assigned using a combination of X-ray diffraction and CD spectroscopy. nih.gov This demonstrates the utility of CD in correlating the observed spectral signals (positive or negative Cotton effects) to a specific three-dimensional arrangement of atoms.

Should a chiral derivative of this compound be synthesized, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute stereochemistry (R or S) of the chiral center could be determined.

Analyze Conformation: The sign and intensity of the Cotton effects in a CD spectrum are highly sensitive to the molecule's conformation. Thus, CD can be used to study conformational equilibria in solution.

Monitor Chiral Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

As of now, no studies employing chiroptical spectroscopy on chiral derivatives of this compound have been reported. This remains a prospective area of research that could provide deeper insight into the stereochemical aspects of this class of compounds.

Computational Chemistry and Theoretical Studies on 3 Cyclopropyl 1h Pyrazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) has become a popular method for computational studies of pyrazole (B372694) derivatives due to its balance of accuracy and computational efficiency. eurasianjournals.com For 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, DFT calculations would typically be employed to optimize the molecular geometry and determine its electronic properties.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to find the molecule's lowest energy conformation. asrjetsjournal.org These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, the orientation of the cyclopropyl (B3062369) group relative to the pyrazole ring and the conformation of the carbaldehyde group would be determined. The results of such a hypothetical geometry optimization are presented in Table 1.

Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. An analysis of the electrostatic potential surface can also reveal the likely sites for electrophilic and nucleophilic attack. asrjetsjournal.org

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 | |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.36 | |

| C3-C(cyclopropyl) | 1.50 | |

| C5-C(aldehyde) | 1.48 | |

| C(aldehyde)=O | 1.22 | |

| Bond Angles (°) ** | ||

| N1-N2-C3 | 110.5 | |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 108.0 | |

| C4-C5-N1 | 107.5 | |

| C5-N1-N2 | 108.0 | |

| Dihedral Angle (°) ** | ||

| C4-C3-C(cyclo)-C(cyclo) | 45.0 | |

| N1-C5-C(ald)-O(ald) | 180.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations could be used to refine the geometry obtained from DFT and to obtain more accurate energy values. These methods are particularly useful for benchmarking the results from less computationally expensive approaches.

Spectroscopic Property Predictions and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.

The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts of molecules. asrjetsjournal.org For this compound, theoretical chemical shifts would be calculated for each hydrogen and carbon atom. These predicted values are then typically correlated with experimental data, often showing a linear relationship. nih.gov Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). A hypothetical comparison of calculated and experimental NMR data is shown in Table 2.

Table 2: Hypothetical Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| H (pyrazole ring) | 7.80 | 7.75 | C3 (pyrazole) | 150.0 | 149.5 |

| H (aldehyde) | 9.95 | 9.90 | C4 (pyrazole) | 110.2 | 109.8 |

| H (cyclopropyl CH) | 2.10 | 2.05 | C5 (pyrazole) | 135.6 | 135.1 |

| H (cyclopropyl CH₂) | 1.05 | 1.00 | C (aldehyde) | 185.4 | 184.9 |

| H (cyclopropyl CH₂) | 0.95 | 0.90 | C (cyclopropyl CH) | 15.3 | 14.9 |

| C (cyclopropyl CH₂) | 8.5 | 8.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra of this compound. These calculations are typically performed at the same level of theory as the geometry optimization. dntb.gov.uanih.gov The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental spectra, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies. derpharmachemica.com A comparison of key predicted vibrational frequencies with expected experimental values is presented in Table 3.

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch | Pyrazole N-H | 3300 | 3168 | 3100-3200 |

| C=O Stretch | Aldehyde | 1725 | 1656 | 1680-1700 |

| C=N Stretch | Pyrazole Ring | 1580 | 1517 | 1550-1570 |

| C-H Stretch | Cyclopropyl | 3050 | 2928 | 3000-3100 |

| C-H Stretch | Aldehyde | 2850 | 2736 | 2800-2900 |

Note: The data in this table is hypothetical and for illustrative purposes. A scaling factor of 0.96 is assumed.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies.

For this molecule, MD simulations could be particularly useful for understanding the rotational freedom of the cyclopropyl and carbaldehyde groups. By simulating the molecule's movement over a period of time, researchers can identify the most populated conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. rsc.org

Applications of 3 Cyclopropyl 1h Pyrazole 5 Carbaldehyde in Complex Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Advanced Heterocyclic Systems

The unique structural features of 3-cyclopropyl-1H-pyrazole-5-carbaldehyde, namely the reactive aldehyde functionality and the sterically influential cyclopropyl (B3062369) group on the pyrazole (B372694) core, make it a valuable precursor for the synthesis of more complex, multi-cyclic heterocyclic structures. Its application in the formation of fused pyrazole derivatives and spirocyclic compounds is an area of active investigation.

Fused Pyrazole Derivatives

Spirocyclic Compounds Incorporating the Pyrazole Core

Similarly, the synthesis of spirocyclic compounds incorporating the pyrazole core from this compound remains a developing area of research with limited specific examples in peer-reviewed literature. However, the aldehyde functionality is a key handle for the construction of spirocyclic systems. Multi-component reactions involving this pyrazole derivative, an appropriate isatin (B1672199) or other cyclic ketone, and a source of ammonia (B1221849) or an amine could theoretically lead to the formation of novel spiro[indoline-pyrazole] or other spiro-heterocyclic frameworks. The steric and electronic properties of the cyclopropyl group would likely play a significant role in the stereochemical outcome of such reactions.

Role in the Construction of Carbon Frameworks via Coupling Reactions

The pyrazole nucleus can be functionalized through various cross-coupling reactions, and the presence of a carbaldehyde group offers a site for further synthetic transformations.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) at Pyrazole Positions

Currently, there is a lack of specific published data on the direct participation of this compound in Suzuki, Heck, or Sonogashira cross-coupling reactions at either the C4 position or by modification of the cyclopropyl or aldehyde groups. In principle, halogenation of the C4 position of the pyrazole ring would provide a suitable handle for such transformations. For example, a 4-halo-3-cyclopropyl-1H-pyrazole-5-carbaldehyde could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes to introduce diverse substituents onto the pyrazole core. The aldehyde functionality would need to be compatible with the reaction conditions or be protected and deprotected accordingly.

Condensations and Additions for C-C Bond Formation

The aldehyde group of this compound is a prime site for various condensation and addition reactions to form new carbon-carbon bonds. It can readily undergo reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Wittig reactions. For example, reaction with active methylene (B1212753) compounds in the presence of a base would lead to the formation of α,β-unsaturated systems, which are themselves versatile intermediates for further transformations. Similarly, addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde would provide secondary alcohols, expanding the molecular complexity.

| Reaction Type | Reagent | Product Type | Potential Application |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | α,β-Unsaturated Nitriles/Esters | Synthesis of fused heterocycles, Michael acceptors |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | Introduction of various substituted vinyl groups |

| Aldol Condensation | Ketones, Aldehydes | α,β-Unsaturated Ketones/Aldehydes | Elongation of carbon chains, synthesis of chalcone-like structures |

| Grignard Addition | Alkyl/Aryl Magnesium Halides | Secondary Alcohols | Creation of new stereocenters, further functionalization |

Asymmetric Synthesis Applications Using this compound as a Chiral Precursor or Scaffold

The application of this compound in asymmetric synthesis is a promising but currently underexplored field. The inherent structure of the molecule does not possess a chiral center. However, it can be utilized in asymmetric transformations in several ways.

As a prochiral substrate, the aldehyde group can be a target for asymmetric nucleophilic additions. The use of chiral catalysts or chiral auxiliaries could enable the stereoselective formation of chiral secondary alcohols. The cyclopropyl group, with its unique steric and electronic properties, could influence the facial selectivity of the nucleophilic attack on the carbonyl carbon, potentially leading to high diastereoselectivities or enantioselectivities.

Furthermore, the pyrazole scaffold itself can be incorporated into larger chiral molecules. While there are no specific examples starting from this compound, the pyrazole ring is a common motif in chiral ligands and catalysts for asymmetric synthesis. The defined geometry and the presence of two nitrogen atoms make the pyrazole ring an effective coordinating unit for metal centers. Future research may focus on the derivatization of this compound into chiral ligands for asymmetric catalysis.

Development of Novel Synthetic Methodologies Inspired by this compound Reactivity

The chemical persona of this compound is multifaceted, offering several avenues for methodological innovation. The aldehyde group serves as a versatile handle for a variety of transformations, while the pyrazole ring acts as a stable heterocyclic core that can direct or participate in subsequent reactions. The presence of the cyclopropyl moiety further distinguishes its reactivity from simpler alkyl or aryl substituted pyrazoles, introducing unique steric and electronic effects that can be harnessed for novel synthetic strategies.

One significant area of development has been in the realm of multicomponent reactions (MCRs) . The ability of this compound to act as a key building block in these one-pot syntheses allows for the rapid construction of complex molecules from simple precursors. For instance, the aldehyde functionality can readily undergo condensation with various nucleophiles, initiating a cascade of reactions that ultimately leads to the formation of diverse heterocyclic scaffolds. The cyclopropyl group, in this context, can influence the stereochemical outcome of these reactions and modulate the biological activity of the resulting products.